molecular formula C10H16 B1677589 Myrcene CAS No. 123-35-3

Myrcene

Cat. No.: B1677589
CAS No.: 123-35-3
M. Wt: 136.23 g/mol
InChI Key: UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Description

Significance of Monoterpenes in Biological and Chemical Sciences

The significance of monoterpenes in biological and chemical sciences stems from their diverse structures and wide array of properties. In biological systems, they function as signaling molecules, defense compounds, and attractants wisdomlib.orgmdpi.com. Their presence in essential oils contributes to the characteristic fragrances and flavors of many plants wikipedia.orgnih.gov. Chemically, monoterpenes serve as valuable renewable feedstocks and building blocks for the synthesis of more complex molecules nih.govbeilstein-journals.orgbohrium.com. Their structural versatility, featuring various functional groups and degrees of unsaturation, makes them attractive targets for chemical transformations and the development of new compounds with potential applications in pharmaceuticals, flavors, fragrances, and materials science mdpi.combohrium.com.

Myrcene as a Model Acyclic Monoterpene in Scholarly Investigations

This compound, specifically the β-isomer (7-methyl-3-methylideneocta-1,6-diene), is a naturally occurring acyclic monoterpene wikipedia.orgnih.govfrontiersin.org. Its structure, characterized by three carbon-carbon double bonds (two of which are conjugated) and a gem-dimethyl group, provides multiple reactive sites nih.govfrontiersin.org. This structural feature makes this compound a valuable model compound for studying various chemical reactions applicable to acyclic terpenes, including polymerization, functionalization, and cycloaddition reactions such as the Diels-Alder reaction beilstein-journals.orgacs.orgtaylorandfrancis.com. Research utilizing this compound as a model helps elucidate reaction mechanisms and develop synthetic strategies relevant to other terpenes and related compounds beilstein-journals.org.

This compound exists in two isomeric forms: the naturally abundant β-myrcene and the less common α-myrcene (2-methyl-6-methylideneocta-1,7-diene) wikipedia.orgwikipedia.orgnih.gov. β-Myrcene is the isomer typically referred to as "this compound" in the literature frontiersin.orgnih.govindustrialchemicals.gov.au.

Historical Perspectives in this compound Research

Historically, research into this compound has been closely linked to the study of natural products and essential oils. Its presence in plants like Myrcia, hops, bay leaf, and lemongrass led to early investigations into its isolation and characterization wikipedia.orgnih.govnih.gov. The industrial importance of this compound as an intermediate for the synthesis of fragrance and flavor chemicals, such as menthol, citral, geraniol (B1671447), and linalool (B1675412), has driven significant research into efficient production methods wikipedia.orgnih.govbeilstein-journals.orgnih.gov. Early industrial production methods focused on the pyrolysis of β-pinene, a major component of turpentine, a process first described by Goldblatt and Palkin in 1947 beilstein-journals.orgfrontiersin.orgresearchgate.net. More recent research has explored alternative and sustainable synthesis routes, including microbial synthesis using metabolically engineered organisms nih.gov. Investigations into the chemical reactivity of this compound, including its polymerization behavior and use in Diels-Alder reactions, have also been long-standing areas of research, contributing to the understanding of terpene chemistry and the development of new materials beilstein-journals.orgacs.orgtaylorandfrancis.comacs.org.

Data Table: Properties of β-Myrcene

PropertyValue/DescriptionSource(s)
AppearanceColorless clear liquid or yellow oily liquid frontiersin.orgnih.govindustrialchemicals.gov.aunih.gov
OdorPleasant, characteristic terpene, citrus-like, resinous, herbaceous, balsamic, geranium-like frontiersin.orgnih.govindustrialchemicals.gov.aunih.gov
Molecular FormulaC10H16 wikipedia.orgfrontiersin.orgnih.gov
Molar Mass136.238 g·mol−1 wikipedia.orgfrontiersin.orgnih.govnih.gov
Boiling Point166-168 °C (at 100 kPa) or 167.1 °C (at 1,013 hPa) wikipedia.orgfrontiersin.orgnih.gov
Melting Point< -10 °C wikipedia.orgfrontiersin.orgnih.govnih.gov
Density0.794 g/cm³ at 20 °C wikipedia.orgnih.govnih.gov
SolubilityPractically insoluble in water; soluble in alcohol, chloroform, ether, glacial acetic acid frontiersin.orgnih.govnih.gov
StabilityPolymerizes spontaneously at room temperature frontiersin.orgnih.gov

Detailed Research Findings:

Research has shown that β-myrcene is a major component in the essential oils of numerous plants. For instance, studies on Cannabis sativa have found β-myrcene to compose between 29.4% and 65.8% of the steam-distilled essential oil in tested strains wikipedia.org. It is also considered the predominant terpene in modern North American cannabis cultivars wikipedia.org. Hops (Humulus lupulus) also contain a substantial fraction of β-myrcene among their monoterpenes wikipedia.org. The concentration of β-myrcene in essential oils can vary considerably between different plant species, varieties, and even plant parts nih.gov. The highest reported content of β-myrcene was found in hops, with a maximum of 10 g/kg dry weight nih.gov.

Industrially, the primary method for producing this compound involves the pyrolysis of β-pinene, a process carried out at temperatures between 400 and 600 °C beilstein-journals.orgfrontiersin.org. While theoretical models predict potential yields of up to 93.5% from β-pinene pyrolysis, reported experimental yields have been lower, with the highest reported around 85% researchgate.net. Research into decomposition reactions occurring during pyrolysis has aimed to understand and potentially optimize yields researchgate.net.

This compound's reactivity, particularly its terminal diene moiety, makes it suitable for Diels-Alder reactions with various dienophiles beilstein-journals.org. Studies have explored these reactions for the synthesis of compounds with potential applications as odorants, solvents, and surfactants beilstein-journals.org. Continuous-flow reactor systems have been investigated as a means to intensify the synthesis of Diels-Alder adducts of this compound, allowing for higher reaction temperatures and shorter reaction times compared to conventional batch processing beilstein-journals.org. For example, the synthesis of a Diels-Alder adduct from this compound and acrylic acid was scaled up in a continuous-flow reactor, achieving a throughput of 2.79 kg of the final product per day beilstein-journals.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

7-methyl-3-methylideneocta-1,6-diene
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InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3
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InChI Key

UAHWPYUMFXYFJY-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(=C)C=C)C
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Molecular Formula

C10H16
Record name MYRCENE, [LIQUID]
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Related CAS

29463-45-4
Record name Polymyrcene
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DSSTOX Substance ID

DTXSID6025692
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Molecular Weight

136.23 g/mol
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Physical Description

Myrcene, [liquid] appears as a yellow oily liquid with a pleasant odor. Flash point below 200 °F. Insoluble in water and less dense than water., Liquid, Yellow liquid with a pleasant odor; [Hawley], Colourless or very pale straw-coloured mobile liquid; sweet balsamic aroma
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Boiling Point

332.6 °F at 760 mmHg (USCG, 1999), 167 °C, 166.00 to 167.00 °C. @ 760.00 mm Hg
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Flash Point

103 °F (USCG, 1999)
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Solubility

Soluble in alcohol, chloroform, ether, glacial acetic acid, Soluble in ethanol and benzene, Soluble in oxygenated and chlorinated solvents., In water, 5.60 mg/L at 25 °C, In water, 4.09 mg/L at 25 °C, 0.0056 mg/mL at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.794 at 20 °C/4 °C, Density: 0.7959 at 25 °C/25 °C; max absorption (isooctane): 224.5 nm /alpha-Myrcene/, 0.789-0.793
Record name MYRCENE
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Vapor Pressure

4.61 mmHg (USCG, 1999), 2.01 [mmHg], 2.09 mm Hg at 25 °C
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Color/Form

Yellow, oily liquid

CAS No.

123-35-3
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Melting Point

< -10 °C
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Biosynthesis and Metabolic Pathways of Myrcene

Plant Biosynthesis of Myrcene

In higher plants, the MVA and MEP pathways are spatially separated within the cell. mdpi.comresearchgate.net While the MVA pathway is typically localized in the cytosol and is the primary source for sesquiterpenes and triterpenes, the MEP pathway operates in the plastids and is the main source of precursors for hemiterpenes, monoterpenes, diterpenes, and tetraterpenes. mdpi.comresearchgate.netnih.govfrontiersin.orgtandfonline.com this compound, being a monoterpene, is predominantly synthesized via the MEP pathway in plant plastids. academicjournals.orgtandfonline.com

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMADP) Precursors

IPP and DMAPP are the fundamental building blocks for all terpenoids. academicjournals.orgmdpi.commdpi.com They are five-carbon molecules that are interconverted by the enzyme isopentenyl diphosphate isomerase (IDI). mdpi.com The balance between IPP and DMAPP is crucial for regulating the flux through downstream terpene biosynthesis pathways. mdpi.com

Mevalonate (B85504) (MVA) Pathway in Cytosol

The mevalonate pathway, located in the cytosol of plant cells, initiates with acetyl-CoA. mdpi.comresearchgate.netgoogle.com Through a series of enzymatic reactions, acetyl-CoA is converted to mevalonate, which is then phosphorylated and decarboxylated to yield IPP and DMAPP. google.comtandfonline.com Although the MEP pathway is the primary source for monoterpenes, there can be some metabolic crosstalk and exchange of precursors between the MVA and MEP pathways in plants. nih.govtandfonline.com

The key enzymatic steps in the MVA pathway include:

Condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT). researchgate.netgoogle.com

Condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), catalyzed by HMG-CoA synthase (HMGS). researchgate.netgoogle.com

Reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR). researchgate.netgoogle.com

Phosphorylation of mevalonate to mevalonate 5-phosphate by mevalonate kinase (MVK). researchgate.netgoogle.com

Phosphorylation of mevalonate 5-phosphate to mevalonate 5-pyrophosphate by 5-phosphomevalonate kinase (PMK). researchgate.netgoogle.com

Decarboxylation of mevalonate 5-pyrophosphate to IPP by mevalonate 5-diphosphate decarboxylase (MVD). researchgate.netgoogle.com

Methylerythritol-4-Phosphate (MEP) Pathway in Plastids

The MEP pathway, also known as the non-mevalonate or DXP pathway, is localized in the plastids of plant cells. academicjournals.orgmdpi.comresearchgate.net This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP) as starting substrates. academicjournals.orgmdpi.comresearchgate.net Through a series of seven enzymatic steps, pyruvate and GAP are converted into IPP and DMAPP. academicjournals.orgmdpi.comfrontiersin.org The MEP pathway is considered the primary source of the C5 units for monoterpene biosynthesis in plants. nih.govtandfonline.com

Key enzymes and intermediates in the MEP pathway include:

Condensation of pyruvate and GAP to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXS). academicjournals.orgmdpi.comfrontiersin.org DXS is considered a crucial rate-limiting enzyme in this pathway. mdpi.commdpi.com

Conversion of DXP to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR), also known as MEP synthase. academicjournals.orgfrontiersin.org DXR is the first committed step of the MEP pathway for terpenoid biosynthesis. nih.gov

Subsequent steps involve the formation of cytidine (B196190) 5'-diphospho-2-C-methyl-D-erythritol (CDP-ME), 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP), 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), and 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate (HMBPP), catalyzed by a series of specific enzymes. researchgate.nettandfonline.com

The final steps involve the conversion of HMBPP to IPP and DMAPP. researchgate.net

Role of Geranyl Pyrophosphate Synthase (GPPS)

Geranyl pyrophosphate synthase (GPPS) is a crucial enzyme in monoterpene biosynthesis. acs.orgpnas.org It catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form geranyl pyrophosphate (GPP). pnas.orgpnas.orgnih.gov GPP is a ten-carbon precursor that serves as the universal substrate for the synthesis of all monoterpenes, including this compound. pnas.orgpnas.orgnih.gov

GPPS enzymes can exist as homodimers or heterodimers in plants. pnas.org In hops (Humulus lupulus), a heterodimeric GPPS consisting of a small subunit (SSU) and a large subunit (LSU) has been identified and shown to be involved in this compound biosynthesis. pnas.org The LSU alone can produce GPP, farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), while coexpression with the SSU alters the ratios of products and enhances catalytic efficiency. pnas.org The expression of the SSU is directly correlated with this compound production in hops. pnas.org

This compound Synthase (MyrS) Activity and Mechanisms

This compound synthase (MyrS), also known as geranyl-diphosphate diphosphate-lyase (this compound-forming) (EC 4.2.3.15), is the enzyme directly responsible for the formation of this compound from GPP. uniprot.orgwikipedia.org MyrS catalyzes the cleavage of the pyrophosphate group from GPP and the subsequent rearrangement of the molecule to produce this compound. wikipedia.orguniprot.orgwikipedia.org This reaction is a type of carbon-oxygen lyase activity. wikipedia.org

This compound synthases have been identified and characterized in various plant species, including snapdragon (Antirrhinum majus) and oak (Quercus ilex). nih.govuniprot.org In snapdragon flowers, two this compound synthases have been isolated, both yielding this compound as a single monoterpene product. nih.gov Studies have shown that this compound synthases from some plants may lack a conserved RRx8W motif that is present in other monoterpene synthases, suggesting potential differences in their reaction mechanisms, particularly regarding the isomerization of GPP to linalyl pyrophosphate. nih.govoup.com

MyrS activity typically requires divalent metal cations, such as Mg2+ or Mn2+, as cofactors. uniprot.orgresearchgate.net These metal ions are involved in binding the substrate (GPP) and facilitating the catalytic reaction. uniprot.orgresearchgate.net

Dehydration and Isomerization Processes from Geraniol (B1671447)

While the primary pathway for this compound biosynthesis involves the direct conversion of GPP by this compound synthase, some literature suggests a potential route involving geraniol as an intermediate, followed by dehydration and isomerization. nih.gov Geraniol is an acyclic monoterpene alcohol that can be formed from the hydrolysis of GPP by a prenol pyrophosphatase. nih.gov

In some microorganisms, a bifunctional enzyme called linalool (B1675412) dehydratase-isomerase (LinD) has been shown to catalyze the isomerization of geraniol to linalool and the subsequent dehydration of linalool to this compound under anaerobic conditions. nih.govqmul.ac.ukgenome.jpnih.gov This enzyme can also catalyze the reverse reaction, the hydration of this compound to linalool and the isomerization of linalool to geraniol. nih.govqmul.ac.ukgenome.jp While this pathway involving geraniol and linalool has been characterized in microbial systems, its significance as a major route for this compound biosynthesis in plants compared to the direct conversion from GPP by this compound synthase is less established in the provided search results. The thermodynamically favored direction for the microbial enzyme is the isomerization of geraniol to linalool and the dehydration to this compound.

Here is a table summarizing the key enzymes and pathways involved in this compound biosynthesis:

PathwayLocationStarting SubstratesKey Intermediates (leading to IPP/DMAPP)Downstream EnzymeProduct from GPP
Mevalonate (MVA) PathwayCytosolAcetyl-CoAAcetoacetyl-CoA, HMG-CoA, Mevalonate, Mevalonate-P, Mevalonate-PPGPPSGPP
Methylerythritol-4-Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde-3-PhosphateDXP, MEP, CDP-ME, CDP-MEP, MEcPP, HMBPPGPPSGPP
--GPP-This compound SynthaseThis compound
--GeraniolLinalool (catalyzed by Linalool Dehydratase-Isomerase in some microbes)Linalool Dehydratase-Isomerase (in some microbes)This compound

Here is another table summarizing the key enzymes and their reactions in this compound biosynthesis:

EnzymeEC NumberReaction CatalyzedPathway Involved
Acetoacetyl-CoA thiolase (AACT)EC 2.3.1.92 Acetyl-CoA <=> Acetoacetyl-CoA + CoAMVA
HMG-CoA synthase (HMGS)EC 2.3.3.10Acetoacetyl-CoA + Acetyl-CoA + H2O <=> HMG-CoA + CoAMVA
HMG-CoA reductase (HMGR)EC 1.1.1.34HMG-CoA + 2 NADPH + 2 H+ <=> Mevalonate + CoA + 2 NADP+MVA
Mevalonate kinase (MVK)EC 2.7.1.36Mevalonate + ATP <=> Mevalonate 5-phosphate + ADPMVA
5-phosphomevalonate kinase (PMK)EC 2.7.4.2Mevalonate 5-phosphate + ATP <=> Mevalonate 5-pyrophosphate + ADPMVA
Mevalonate 5-diphosphate decarboxylase (MVD)EC 4.1.1.33Mevalonate 5-pyrophosphate <=> IPP + CO2 + PiMVA
DXP synthase (DXS)EC 2.2.1.7Pyruvate + D-Glyceraldehyde 3-phosphate <=> DXP + H2OMEP
DXP reductoisomerase (DXR)EC 1.1.1.267DXP + NADPH + H+ <=> MEP + NADP+MEP
Isopentenyl diphosphate isomerase (IDI)EC 5.3.3.2IPP <=> DMAPPMVA, MEP
Geranyl pyrophosphate synthase (GPPS)EC 2.5.1.1DMAPP + IPP <=> GPP + PPiMVA, MEP
This compound synthase (MyrS)EC 4.2.3.15GPP <=> this compound + PPi-
Linalool dehydratase-isomerase (LinD)EC 4.2.1.127 (dehydratase), EC 5.4.4.4 (isomerase)Geraniol <=> Linalool <=> this compound + H2O (in some microbes, reversible)-

Microbial Biosynthesis of this compound

Microbial biosynthesis of this compound involves the introduction and manipulation of specific genes and pathways within host microorganisms to channel metabolic flux towards this compound production. This approach leverages the inherent metabolic machinery of microbes, primarily the mevalonate (MEV) or methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for the synthesis of isoprenoid precursors. google.com

Engineered Microbial Host Cells for this compound Production

Engineered microbial host cells, such as Escherichia coli and Saccharomyces cerevisiae, have been developed for the biosynthesis of this compound. acs.orgresearchgate.netacs.org These hosts are modified to express heterologous enzymes, particularly geranyl pyrophosphate synthase (GPPS) and this compound synthase (MyrS), which are essential for converting central metabolites into this compound. google.comacs.org The MEV pathway, which uses acetyl-CoA as a precursor, is commonly introduced or enhanced in these hosts to provide the necessary building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP). google.com

Genetic Modification Strategies in Escherichia coli and Saccharomyces cerevisiae

Genetic modification strategies in E. coli and S. cerevisiae for this compound production focus on enhancing the supply of isoprenoid precursors and introducing efficient this compound biosynthesis enzymes. In E. coli, the heterologous MEV pathway is often introduced and overexpressed. acs.orgresearchgate.netnih.gov Co-expression of GPPS and MyrS is crucial, diverting carbon flux from IPP and DMAPP to geranyl diphosphate (GPP), the direct precursor of this compound. google.comacs.org

In S. cerevisiae, which naturally possesses the MEV pathway, strategies include enhancing the flux through this pathway and expressing heterologous or optimized MyrS enzymes. acs.orgnih.gov Weakening the expression of endogenous enzymes that compete for GPP, such as farnesyl diphosphate synthase (Erg20), can further increase this compound yield. google.comnih.govresearchgate.net Promoter replacement is one technique used to modulate gene expression levels. nih.gov

Studies have demonstrated successful this compound production in engineered E. coli strains harboring the MEV pathway and overexpressing GPPS and MyrS from sources like Quercus ilex L. acs.orgresearchgate.netnih.gov Initial production levels in E. coli were reported at 1.67 ± 0.029 mg/L, which were significantly enhanced through subsequent engineering. acs.orgresearchgate.netnih.gov In S. cerevisiae, this compound biosynthesis has also been achieved, with reported titers reaching up to 142.64 mg/L in fed-batch fermentation under optimized conditions. acs.org

Optimization of Fermentation Medium and Culture Conditions

Optimization of fermentation medium and culture conditions is critical for maximizing this compound production in engineered microbes. Factors such as carbon source, nitrogen source, pH, temperature, and aeration significantly influence microbial growth and the efficiency of the heterologous biosynthetic pathway. nih.govfrontiersin.org

For E. coli, the use of amino-acid-enriched defined medium with glycerol (B35011) as a carbon source has been shown to enhance this compound production. acs.orgresearchgate.netnih.gov In S. cerevisiae, fed-batch fermentation strategies with controlled glucose concentration have been employed to improve this compound titers. acs.orgnih.gov The addition of antioxidants like glutathione (B108866) (GSH) and butylated hydroxytoluene (BHT) has also been found to increase this compound yield in S. cerevisiae, potentially by mitigating oxidative degradation of the product. acs.org

Two-phase fermentation systems, where an organic overlay is used to extract this compound as it is produced, can alleviate product toxicity to the cells and prevent its evaporation, leading to enhanced titers. acs.orgresearchgate.netnih.gov

Metabolic Flux Diversion for Enhanced this compound Yield

Metabolic flux diversion is a key strategy to channel more carbon resources towards this compound biosynthesis. This involves engineering the host cell's metabolism to increase the availability of the direct precursor, GPP, and reduce the flow of metabolites into competing pathways. google.comresearchgate.net

In both E. coli and S. cerevisiae, enhancing the MEV pathway is a primary method for increasing IPP and DMAPP supply. google.comacs.orgacs.org Downregulating or disrupting endogenous enzymes that consume GPP for the synthesis of other isoprenoids, such as farnesyl diphosphate synthase (FPPS), can effectively divert flux towards this compound. google.com Overexpression of key enzymes in the this compound pathway, GPPS and MyrS, further pulls the metabolic flux towards the desired product. google.comacs.org

Studies have shown that optimizing the levels and activity of GPPS is particularly important for enhancing this compound production. acs.orgresearchgate.netnih.gov

Screening and Fusion Expression of Monoterpene Synthases

Screening for optimal this compound synthase (MyrS) enzymes from diverse plant sources is crucial, as different synthases can exhibit variations in catalytic activity and product specificity. google.comacs.org Identifying MyrS enzymes with high activity and a strong preference for GPP as a substrate can significantly improve this compound yield. acs.org

Fusion expression of key enzymes in the this compound biosynthetic pathway, such as GPPS and MyrS, can enhance production by reducing the diffusion distance between enzymes and substrates, thereby increasing local substrate concentration and improving reaction efficiency. acs.orgresearchgate.netmdpi.com Studies in S. cerevisiae have demonstrated that fusion proteins of a mutant Erg20 (which produces GPP) and MyrS can lead to significantly increased this compound titers compared to expressing the enzymes separately. acs.orgresearchgate.net The orientation of the fusion protein can also impact its effectiveness. acs.org

This compound Metabolism in Biological Systems

This compound metabolism has been studied in various biological systems, including plants and mammals. In plants, this compound serves as a biochemical precursor for the synthesis of more complex terpenes and terpenoids, catalyzed by various terpene synthases. foodstruct.com These transformations can involve hydroxylation, oxidation, and cyclization reactions, leading to compounds with diverse ecological functions. foodstruct.com

In mammals, such as rats, this compound undergoes metabolic processing primarily in the liver, mediated by enzymes like cytochrome P450 oxidases. foodstruct.comtandfonline.com These enzymes convert this compound into more water-soluble metabolites, facilitating their excretion. foodstruct.com Metabolites identified in rat urine after this compound administration include 10-hydroxylinalool, 7-methyl-3-methylene-oct-6-ene-1,2-diol, 1-hydroxymethyl-4-isopropenyl cyclohexanol, 10-carboxylinalool, and 2-hydroxy-7-methyl-3-methylene-oct-6-enoic acid. tandfonline.com Studies on rat liver microsomes have shown that this compound is converted to 10-hydroxylinalool in the presence of NADPH and oxygen, a reaction supported by phenobarbital-treated microsomes. tandfonline.com

Microbial metabolism of this compound has also been observed in certain bacteria, particularly in rhizosphere soil. Some bacteria exhibit the ability to use β-myrcene as a carbon source. nih.gov Research on Pseudomonas sp. M1 has characterized its ability to mineralize β-myrcene, identifying a genomic island whose expression is strongly stimulated in the presence of the compound, suggesting the presence of degradative pathways. researchgate.net

Data Table: Examples of this compound Production in Engineered Microbes

Host OrganismGenetic ModificationsFermentation Strategy / ConditionsThis compound Titer (mg/L)Source
Escherichia coliHeterologous MEV pathway, overexpression of GPPS and MyrS (Quercus ilex)Amino-acid-enriched defined medium, glycerol as carbon source, in situ two-phase extraction58.19 ± 12.13 acs.orgresearchgate.netnih.gov
Saccharomyces cerevisiaeWeakened Erg20 expression, expression of MyrS, fusion expression of mutant Erg20* and MyrSTwo-phase fermentation, fed-batch fermentation, addition of antioxidants (GSH, BHT)142.64 acs.org
Saccharomyces cerevisiaeWeakened Erg20 expression, screening of MyrS, fusion expression of mutant Erg20* and MyrSTwo-phase fermentation, 5-L fermenter fed-batch8.12 nih.gov

Enzymatic Transformations and Metabolite Formation (e.g., Hydroxylation, Oxidation, Cyclization)

The metabolism of this compound involves enzymatic transformations such as hydroxylation, oxidation, and cyclization foodstruct.com. These reactions are largely catalyzed by enzymes, including cytochrome P450 oxidases in the liver foodstruct.com. These enzymatic processes convert this compound into various metabolites foodstruct.com. For instance, studies in rats and rabbits have identified 10-hydroxylinalool and 7-methyl-3-methylene-oct-6-ene-1,2-diol as main urinary metabolites industrialchemicals.gov.au. Epoxidation of carbon-carbon double bonds has also been observed in these animal models industrialchemicals.gov.au. In plants, terpene synthases modify this compound's structure to form more complex terpenes and terpenoids foodstruct.com. Microbial biotransformation of this compound by Pseudomonas putida, for example, has been shown to produce dihydrolinalool, cis-beta-dihydroterpineol, and cis-ocimene-8-oxo, among other oxygenated monoterpenes bibliotekanauki.pl.

Below is a table summarizing some observed biotransformation products of this compound by Pseudomonas putida at different incubation times:

Incubation Time (h)Major ProductsPercentage (%) bibliotekanauki.pl
30Dihydrolinalool59.5
cis-β-Dihydroterpineol25.0
Hexadecanoic acid12.5
72Dihydrolinalool16.7
cis-Ocimene-8-oxo61.6
trans-β-Dihydroterpineol8.4
β-Cadinene3.5
120Dihydrolinalool4.1
cis-β-Dihydroterpineol67.6
Linalool25.8

Water-Soluble Metabolites and Excretion Pathways

Metabolic transformations, particularly those involving cytochrome P450 enzymes, aim to convert this compound into more water-soluble metabolites foodstruct.com. This increased water solubility facilitates their excretion from the body, primarily through urine nih.goviarc.frfoodstruct.com. Studies in rabbits and rats have shown that urine is the predominant route of excretion for conjugated this compound glycol and diol metabolites iarc.frindustrialchemicals.gov.au. While urine is a major excretion pathway, the possibility of biliary excretion has not been extensively studied nih.goviarc.fr.

Tracking Metabolic Fate with Isotopic Labeling (e.g., 13C3)

Isotopic labeling, such as using 13C-labeled compounds like this compound-13C3, is a valuable technique for tracking the metabolic fate of substances medchemexpress.comnih.gov. Stable isotope-resolved metabolomics (SIRM) methods, which utilize isotopically enriched substrates, allow researchers to probe metabolic pathways and understand how the tracer carbons are incorporated into downstream metabolites nih.govfrontiersin.org. By analyzing the labeling patterns of targeted metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), metabolic fluxes and transformations can be deduced frontiersin.orgnih.gov. This compound-13C3 is available as a 13C-labeled stable isotope for research purposes medchemexpress.commedchemexpress.com.

Ecological and Physiological Roles of Myrcene

Myrcene in Plant Physiology

This compound is a naturally occurring plant metabolite. nih.gov Terpenes, including this compound, are produced by plants as secondary metabolites and are involved in various physiological functions. formulaswiss.com

Impact on Plant Growth and Development

Terpenes are known to play important roles in plant growth, development, and reproduction. formulaswiss.com Research suggests that this compound can have an impact on plant growth, although the effects can vary. Studies on rice seedlings have shown that volatile this compound can inhibit growth, particularly root elongation. researchgate.net This inhibition was associated with increased activity of reactive oxygen species (ROS) and lipoxygenases (LOX) in the roots, and altered activity of antioxidant enzymes. researchgate.net this compound treatment also affected the expression of genes related to mitogen-activated protein kinases (MAPKs), WRKY transcription factors, LOX, pathogenesis-related proteins, and cyclins, indicating an activation of defense responses and a downregulation of cell cycle-related genes. researchgate.net Allelopathic effects of volatile organic compounds (VOCs) like this compound, which inhibit the growth of other plants, are considered an environmentally friendly approach in agriculture. researchgate.net

Distribution in the Plant Kingdom and Species-Specific Variations

This compound is widely distributed across the plant kingdom, found in the essential oils of over 200 plant species. nih.gov It is present in significant quantities in plants such as hops (Humulus lupulus), cannabis (Cannabis sativa), lemongrass (Cymbopogon flexuosus), verbena (Lippia citriodora), and bay (Laurus nobilis), as well as in citrus fruits. nih.govformulaswiss.com The concentration of this compound can vary considerably between different plant species, varieties, plant parts, harvesting time, climate, and age of the plant. nih.govmdpi.com

For example, in Cannabis sativa, this compound is one of the most prevalent terpenes, particularly in many indica-dominant strains. formulaswiss.comreleafmedical.com Studies on different Cannabis sativa strains have shown significant variation in this compound content, with some strains having this compound as the dominant terpene, while others have different dominant terpenes like alpha-terpinolene or alpha-pinene. Within Rosmarinus officinalis (rosemary), variations in this compound content have been observed between different tissue sources (leaves, cortex, xylem) and between tissues of different ages. mdpi.com Young cortical tissues, for instance, showed higher concentrations of this compound compared to mature ones. mdpi.com

The variability in terpene profiles, including this compound content, is strongly inherited and can be used as a biochemical marker in chemosystematic studies to characterize plant species, provenances, clones, and hybrids.

A summary of this compound distribution in selected plants:

Plant SpeciesCommon NameRelative this compound ContentSource(s)
Humulus lupulusHopsHigh (up to 10 g/kg dry weight) nih.govformulaswiss.com
Cannabis sativaCannabisHigh (especially in indica strains) nih.govformulaswiss.comreleafmedical.com
Cymbopogon flexuosusLemongrassPresent nih.govformulaswiss.com
Lippia citriodoraVerbenaPresent nih.gov
Laurus nobilisBayPresent nih.gov
Mangifera indicaMangoesPresent formulaswiss.comontosight.ai
Thymus vulgarisThymePresent nih.govformulaswiss.com
Citrus fruitsCitrusPresent nih.govformulaswiss.com
Rosmarinus officinalisRosemaryVaries by tissue and age mdpi.com
Oryza sativaRicePresent (allelopathic effect studied) researchgate.net

This compound as a Constituent of Plant Volatiles

This compound is a key component of the volatile organic compounds (VOCs) emitted by plants. These volatiles play crucial roles in the interactions between plants and their environment, including communication and defense. formulaswiss.comsekndnature.com

Role in Plant Defense Mechanisms

Terpenes, including this compound, are important members of the herbivore-induced plant volatiles (HIPVs) and play a significant role in plant defense mechanisms. oup.comnih.gov These defenses can be direct, by negatively affecting herbivores, or indirect, by attracting the natural enemies of herbivores. oup.comnih.govscielo.org.pe this compound has been shown to have antibacterial and antifungal properties and is involved in activating signaling pathways during plant defense responses to biotic and abiotic stress factors. researchgate.net

Repellent Effects on Harmful Insects and Herbivores

This compound can act as a repellent against harmful insects and herbivores. sekndnature.comoup.com Plant-emitted volatiles, including this compound, can effectively repel some pests by disrupting their olfactory and behavioral responses. frontiersin.org While the exact mechanisms by which terpenoids affect insect pests are not fully understood, probable processes include interference with physiological processes or direct toxicity. oup.com

Interference with Insect Communication and Navigation

Plant volatiles, such as this compound, can interfere with the communication and navigation of insects. sekndnature.com Insects often use chemical signals, including pheromones, for communication, such as trail laying or attracting mates. slideshare.net this compound has been shown to disrupt the pheromones that certain insects, like ants, use to communicate, making it difficult for them to locate food or their nests. sekndnature.com Additionally, this compound is a semiochemical that can be utilized by insects for communication, sometimes acting as a deterrent or attractant depending on the insect species and context. oup.com For instance, this compound is a precursor for some bark beetle monoterpenoid pheromones. frontiersin.org

Attraction of Pollinators and Beneficial Insects

Terpenes, including this compound, are key components of floral scents that attract pollinators such as bees, butterflies, and moths. The fragrant nature of these compounds signals the presence of nectar and pollen, which are vital food resources for these insects. plantalytix.comuncg.edumsu.edu By contributing to the unique aromatic profile of flowers, this compound helps make plants more attractive to these beneficial visitors, thereby promoting pollination, which is crucial for the reproduction of many plant species. uncg.edusekndnature.comallnativeseed.com

Beyond pollinators, this compound can also attract beneficial insects, such as ladybugs, lacewings, and parasitic wasps. sekndnature.com These insects are natural enemies of harmful pests and contribute to the biological control of pest populations. msu.edusekndnature.comallnativeseed.com The presence of this compound in a plant's volatile organic compound (VOC) emissions can serve as a cue for these predators and parasitoids, helping them locate prey or hosts on the plant. nih.govoup.com

Contribution to Plant-Microorganism Interactions

This compound is involved in complex interactions between plants and microorganisms in the environment. It can be present in the soil, originating from root exudates and the decomposition of plant material. nih.gov Certain soil bacteria, including species from genera like Pseudomonas, Cupriavidus, Sphingobacterium, and Variovorax, have demonstrated the ability to biotransform beta-myrcene. nih.gov This biotransformation can lead to the production of this compound derivatives, some of which have been identified as insect pheromones or aroma compounds. nih.gov

Furthermore, this compound can play a role in plant defense against pathogens. Some plant growth-promoting bacteria (PGPB) produce volatile organic compounds, including this compound, which can have antifungal properties. mdpi.comresearchgate.net For instance, this compound has been observed as an antifungal volatile produced by Streptomyces rochei. mdpi.com Studies have also indicated that this compound can activate defense responses in plants, such as in rice. researchgate.net This suggests a potential role for this compound in the intricate chemical communication and defense mechanisms occurring between plants and the microbial communities in their rhizosphere and phyllosphere.

Environmental Impact of this compound-Producing Plants

Plants that produce this compound, like many other plant species, emit biogenic volatile organic compounds (BVOCs) into the atmosphere. tandfonline.com These emissions can participate in atmospheric chemical reactions, influencing air quality and potentially contributing to the formation of ground-level ozone and secondary organic aerosols (SOAs) in the presence of nitrogen oxides and sunlight. tandfonline.comresearchgate.net

Influence of Terroir on this compound Content in Plants

The concept of "terroir," which encompasses the environmental factors of a specific geographic location, significantly influences the chemical composition of plants, including their this compound content. chemicalbull.comsubstancemarket.comthecannabisindustry.org Factors such as altitude, soil type, mineral content of water, sun exposure, temperature, and rainfall all contribute to the unique environmental fingerprint of a region. substancemarket.comthecannabisindustry.org

These environmental conditions can directly affect the biosynthesis and accumulation of terpenes like this compound in plants. For example, studies on cannabis have indicated that strains grown in dry climates may exhibit higher levels of this compound. substancemarket.com Similarly, research on hops has shown significant variations in volatile compounds, including this compound, among the same hop varieties grown in different geographic regions, highlighting the impact of terroir and cultivation practices on the aromatic profile. mdpi.com The stress from environmental factors like temperature or altitude can increase terpene production in plants. substancemarket.com Therefore, the specific terroir where a plant is cultivated plays a crucial role in determining the concentration of this compound present in its tissues and emitted as volatiles.

Compound Table

Compound NamePubChem CID
This compound31253

Interactive Data Table Example (Illustrative - data would be derived from specific studies mentioned)

While specific quantitative data tables for this compound content influenced by terroir across different studies were not consistently available in a format suitable for a single interactive table, the research indicates variations based on location and environmental factors. Below is an illustrative example of how such data might be presented if compiled from multiple sources, showing hypothetical this compound content in a plant species from different regions.

Plant Species (Hypothetical)Geographic RegionThis compound Content (% of total terpenes) (Illustrative Data)
Cannabis sativaRegion A (Dry Climate)45
Cannabis sativaRegion B (Humid Climate)20
Humulus lupulus (Variety X)Region C35
Humulus lupulus (Variety X)Region D50

(Note: This table is for illustrative purposes only, demonstrating how data on terroir influence could be presented if specific quantitative data were extracted and compiled from the research.)

Advanced Analytical Methodologies for Myrcene Research

Extraction and Quantification Techniques

Efficient extraction is the crucial first step in myrcene analysis, aiming to isolate the compound from its source matrix while preserving its integrity and concentration. Subsequent quantification techniques then determine the amount of this compound present.

Hydro-distillation and Solvent Extraction Considerations

Hydro-distillation and solvent extraction are widely used traditional methods for isolating essential oils containing this compound from plant materials. Hydro-distillation involves boiling plant material in water, with the volatile compounds vaporizing and then condensed. Solvent extraction utilizes organic solvents to dissolve the target compounds from the plant matrix.

However, these techniques have notable drawbacks when analyzing volatile compounds like this compound. The high temperatures involved in hydro-distillation can lead to the degradation or alteration of heat-sensitive terpenes, potentially changing the chemical composition and odor characteristics of the extract. nih.govui.ac.idresearchgate.net Similarly, the solvent evaporation step in solvent extraction can result in the loss of volatile compounds, leading to decreased yields and inaccurate quantification. nih.gov These methods can also be time-consuming, often requiring several hours for complete extraction, which further increases the risk of compound loss or alteration. nih.gov

Alternative methods like supercritical fluid extraction (SFE) using CO2 offer improved efficiency and flexibility due to greater control over temperature and pressure, potentially mitigating some of the issues associated with traditional methods. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for both the qualitative identification and quantitative analysis of this compound in complex mixtures. nih.govcreative-proteomics.comnih.govresearchgate.net GC separates volatile compounds based on their boiling points and interaction with a stationary phase within a capillary column. This compound, being a volatile monoterpene, is well-suited for GC analysis.

GC-MS couples the separation power of GC with the detection and identification capabilities of mass spectrometry. nih.govcreative-proteomics.comnih.govresearchgate.net As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that can be used to identify this compound by comparing it to spectral libraries. researchgate.net GC-MS is highly effective for precise identification and quantification of this compound. creative-proteomics.com

For quantitative analysis, GC-FID (Flame Ionization Detector) or GC-MS in Selected Ion Monitoring (SIM) mode can be used. FID is a common detector for volatile organic compounds, providing a signal proportional to the amount of analyte. nih.gov SIM mode in GC-MS allows for the selective detection of specific ions characteristic of this compound, enhancing sensitivity and specificity, particularly in complex matrices. nih.gov Validated GC-MS methods have been developed for quantifying this compound in various samples, including cannabis essential oil obtained through hydrodistillation. nih.gov These methods demonstrate good accuracy, linearity, and precision. nih.govresearchgate.net

Examples of GC-MS systems used for this compound analysis include the Agilent 7890B Gas Chromatograph coupled with an Agilent 5977A Mass Spectrometer and the Thermo Fisher Trace 1310 Gas Chromatograph with a Thermo Fisher ISQ LT Mass Spectrometer. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) for Monoterpene Quantification

While GC is the primary technique for volatile monoterpenes like this compound, High-Performance Liquid Chromatography (HPLC) is also utilized, particularly for the quantification of monoterpenoids in certain matrices or when analyzing less volatile derivatives or conjugated forms. oup.comnih.govresearchgate.net HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase.

Studies have reported the development and validation of HPLC methods for the quantification of this compound, often alongside other monoterpenoids, in matrices such as nanoemulsions. oup.comnih.govresearchgate.net These methods typically employ reversed-phase C18 columns and isocratic or gradient elution with mobile phases composed of mixtures like acetonitrile (B52724) and water. oup.comnih.gov HPLC methods can provide accurate and precise results for this compound quantification, with good linearity and low relative standard deviation (RSD) values. oup.comnih.govresearchgate.net The use of UV detectors is common in HPLC for detecting compounds with chromophores.

Despite the prevalence of GC for volatile terpenes, HPLC offers a robust and reliable alternative for the quantification and identification of monoterpenes in various matrices, especially where volatility is a concern or the sample matrix is better suited for liquid chromatography. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, DEPT 135°) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used for the structural elucidation and confirmation of organic compounds, including this compound. researchgate.netnih.gov By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides detailed information about the molecular structure, including the types of atoms present, their connectivity, and their spatial arrangement.

For this compound, 1H NMR spectroscopy provides information about the hydrogen atoms in the molecule, their chemical environments, and their coupling interactions. bhu.ac.inunibo.itliverpool.ac.uk 13C NMR spectroscopy reveals the carbon skeleton of the molecule, with different types of carbon atoms resonating at distinct frequencies. bhu.ac.inunibo.itliverpool.ac.ukresearchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiments, such as DEPT 135°, are particularly useful for determining the number of hydrogen atoms attached to each carbon atom (CH3, CH2, CH, and quaternary carbons). bhu.ac.inresearchgate.netnanalysis.com This information is crucial for confirming the structure of this compound and differentiating it from isomers or other compounds. researchgate.netnih.gov The combination of 1H, 13C, and DEPT NMR data provides comprehensive structural confirmation for this compound isolated from natural sources or synthesized. researchgate.netnih.gov

Chiral Gas Chromatography for Enantiomeric Composition Analysis

This compound, while often discussed as a single compound, can exist in different isomeric forms, including structural isomers like α-myrcene and stereoisomers if chiral centers are present or formed during reactions. Although β-myrcene itself is achiral, the analysis of enantiomeric composition is relevant when considering this compound in the context of complex essential oils that contain other chiral monoterpenes or when studying reactions involving this compound that might produce chiral products.

Chiral Gas Chromatography (Chiral GC) is a specialized technique used to separate and analyze enantiomers (stereoisomers that are non-superimposable mirror images of each other). researchgate.netnih.govtandfonline.comscielo.brjmaterenvironsci.com This technique utilizes a stationary phase that contains a chiral selector, which interacts differently with each enantiomer, leading to their separation during the chromatographic process.

While direct chiral analysis of this compound (β-myrcene) is not applicable due to its achiral nature, Chiral GC is routinely used in essential oil analysis to determine the enantiomeric distribution of other monoterpenes present alongside this compound. researchgate.netnih.govtandfonline.comjmaterenvironsci.com This provides a more complete chemical profile of the sample and can be important for source identification, quality control, and detecting adulteration. Studies analyzing this compound-rich essential oils often employ Chiral GC to characterize the enantiomeric composition of other co-occurring chiral monoterpene hydrocarbons like α-pinene and limonene (B3431351). researchgate.netnih.govtandfonline.com

Specialized Sensors (e.g., Quartz Crystal Microbalance) for this compound Detection

In addition to chromatographic and spectroscopic methods, specialized sensors are being developed for the direct and rapid detection of volatile organic compounds like this compound, particularly in applications such as food quality assessment and environmental monitoring. researchgate.netthesciencein.orgmdpi.comresearchgate.net

Quartz Crystal Microbalance (QCM) sensors are among the specialized sensors used for detecting volatile compounds. researchgate.netthesciencein.orgmdpi.comresearchgate.net QCM sensors operate based on the principle that the resonant frequency of a quartz crystal changes proportionally to the mass adsorbed onto its surface. researchgate.netthesciencein.org By coating the quartz crystal with a selective recognition layer, the sensor can be designed to preferentially adsorb specific analytes like this compound. researchgate.netthesciencein.org

Challenges in this compound Isolation and Analysis from Complex Mixtures

The isolation and analysis of this compound from complex natural mixtures are fraught with challenges primarily due to its chemical properties and the intricate composition of the matrices in which it is found. This compound naturally coexists with numerous other monoterpenes and volatile compounds, making its isolation in high purity and large quantities difficult. nih.gov Commercially available this compound often contains impurities, predominantly other monoterpenes such as beta-pinene (B31000) and limonene. nih.gov

The chemical composition of plant-derived samples containing this compound can vary significantly based on factors like harvesting time, climate, plant age, specific plant parts used, and the extraction method employed. nih.gov These fluctuations add complexity to the analytical process, requiring methods robust enough to handle compositional variability.

Analyzing this compound within complex matrices containing a wide range of (semi-)volatile compounds, spanning different chemical classes and concentrations from major to trace levels, poses difficulties for reliable identification and quantification using single-dimension separation techniques. mdpi.com The potential presence of important stereoisomers can further complicate analysis, potentially leading to ambiguous matches in mass spectrometry libraries. mdpi.com

Furthermore, this compound is a volatile and thermolabile compound. oup.comchromatographytoday.com It can undergo degradation reactions, such as oxidation, isomerization, cyclization, or dehydrogenation, during post-processing and analysis, impacting the accuracy of results. chromatographytoday.com Isolating this compound from certain solvents can also be challenging due to similar boiling points. chromatographytoday.com The complex nature of some matrices, such as Chios mastic gum, highlights the difficulties in effectively extracting, isolating, and quantifying specific components like poly-beta-myrcene. acs.org Addressing these challenges necessitates the use of sophisticated analytical techniques capable of high resolution and specificity.

Method Validation in Diverse Sample Matrices (e.g., Nanoemulsions, Biological Fluids, Plant Extracts)

Method validation is a critical step to ensure the reliability, accuracy, and precision of analytical methods for this compound quantification across various sample matrices. Validation confirms that a method is suitable for its intended purpose, especially when dealing with complex sample types like nanoemulsions, biological fluids, and plant extracts.

In the realm of biological fluids, accurate this compound analysis is important for pharmacokinetic studies and understanding its distribution and metabolism. While detailed method validation data specifically for this compound in biological fluids like human serum is less extensively reported in the immediate search results, one study mentioned the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) for quantifying this compound in human serum. oup.com this compound has also been detected in the Human Metabolome Database, although not always quantified, indicating the relevance of analytical methods for biological samples. hmdb.ca Animal studies investigating the effects of beta-myrcene imply the necessity of validated methods for its analysis in biological tissues or fluids to support experimental findings. mdpi.com

Pharmacological and Biochemical Mechanisms of Myrcene

Anti-inflammatory Mechanisms

Myrcene exhibits anti-inflammatory properties through several mechanisms, including the modulation of pro-inflammatory mediators and the inhibition of key signaling pathways. nih.govmdpi.com

Modulation of Pro-inflammatory Mediators (e.g., NO, IL-1β, IL-6, TNF-α)

Studies have shown that this compound can significantly inhibit the production of nitric oxide (NO), a key pro-inflammatory molecule, in various cell models, such as LPS-stimulated macrophages. nih.govmdpi.com this compound has also been reported to downregulate the production of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.commednexus.org For instance, in an adrenalectomized rat model, this compound treatment resulted in a significant downregulation of IL-1β, IL-6, and TNF-α compared to untreated rats. mdpi.com Similarly, in UVB-irradiated human dermal fibroblasts, this compound decreased the production of IL-6. nih.govmdpi.com

Table 1: Modulation of Pro-inflammatory Mediators by this compound

MediatorEffect of this compoundModelSource
NOInhibition/DownregulationLPS-stimulated macrophages, IL-1β-induced nih.govmdpi.commdpi.comnih.govresearchgate.netregulations.gov
IL-1βDownregulationAdrenalectomized rats, Osteoarthritis cell model nih.govmdpi.comresearchgate.net
IL-6DownregulationAdrenalectomized rats, UVB-irradiated fibroblasts nih.govmdpi.commdpi.com
TNF-αDownregulationAdrenalectomized rats, Colon inflammation cell model mdpi.commednexus.orgresearchgate.net

Inhibition of NF-κB and iNOS Expression

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in the expression of numerous pro-inflammatory genes. nih.govmdpi.commednexus.orgresearchgate.netregulations.govnih.gov By inhibiting NF-κB, this compound can suppress the inflammatory response. mdpi.comdiva-portal.org Furthermore, this compound has been found to inhibit the expression of inducible Nitric Oxide Synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. nih.govmdpi.commdpi.comnih.govresearchgate.netregulations.gov Studies in IL-1β-induced models have demonstrated that this compound decreases iNOS expression at both mRNA and protein levels. researchgate.net

Downregulation of COX-2 Expression

Cyclooxygenase-2 (COX-2) is another key enzyme involved in the production of prostaglandins, which are potent mediators of inflammation. This compound has been reported to reduce the expression of COX-2. mdpi.com This downregulation of COX-2 contributes to this compound's anti-inflammatory effects. mdpi.com

Mitigation of Inflammatory Responses in Specific Models (e.g., UVB-induced photoaging, osteoarthritis, colon inflammation)

Research has investigated this compound's anti-inflammatory effects in various disease models. In a cell model of osteoarthritis, this compound demonstrated significant anti-inflammatory and anti-catabolic effects, suggesting a potential to slow down cartilage destruction and osteoarthritis progression. nih.govnih.govregulations.govresearchgate.netnih.gov this compound has also shown a potential protective effect against UVB-induced human skin photoaging by mitigating the inflammatory response. nih.govmdpi.comregulations.govresearchgate.netnih.govcannakeys.com In models of colon inflammation, this compound administration has been shown to suppress inflammation by inhibiting key signaling pathways like MAP kinase and NF-κB. researchgate.netnih.gov Additionally, this compound treatment attenuated renal inflammation in an adrenalectomized rat model. mdpi.com

Antioxidative Properties and Mechanisms

This compound also possesses antioxidative properties, contributing to its protective effects against oxidative stress. nih.govfoodstruct.comucl.ac.ukmdpi.comcannakeys.com

Scavenging of Reactive Oxygen Species (ROS)

This compound acts as an antioxidant by scavenging reactive oxygen species (ROS), which are unstable molecules that can cause oxidative damage to cells and tissues. foodstruct.comalfa-chemistry.commdpi.comresearchgate.netmums.ac.ir this compound's chemical structure, particularly its conjugated double bonds, allows it to donate electrons to free radicals, thereby neutralizing their harmful effects. foodstruct.com Studies have shown that this compound can reduce levels of ROS and inhibit lipid peroxidation, a process indicative of oxidative damage. foodstruct.commums.ac.ir While some studies indicate a weak direct radical scavenging activity at higher concentrations mdpi.com, this compound's antioxidative effects may also involve the enhancement of antioxidant enzyme activity. mdpi.comcannakeys.commums.ac.ir

Neutralization of Free Radicals via Conjugated Double Bonds

The antioxidant capacity of terpenes, including this compound, is often linked to the presence of conjugated double bonds in their structure. This compound contains three carbon-carbon double bonds, two of which are conjugated. nih.gov These conjugated double bonds are thought to facilitate chain-breaking antioxidant activity. nih.gov Studies using assays like the ABTS•+ method suggest that terpenes with conjugated double bonds are capable of losing allylic hydrogen atoms, which participate in free radical reduction. researchgate.net The dissociation energy of allylic C-H bonds is lower compared to alkylic or vinylic C-H bonds, allowing for the transfer of an allylic hydrogen atom, leading to resonance-stabilized radicals that can terminate chain reactions. researchgate.net This mechanism contributes to the ability of this compound to neutralize reactive oxygen species (ROS). foodstruct.commdpi.com

Reduction of Lipid Peroxidation and Oxidative Degradation of Proteins and DNA

Oxidative stress can lead to the degradation of cellular components, including lipids, proteins, and DNA. Lipid peroxidation, a process where free radicals attack cell membranes, is a key indicator of oxidative damage. foodstruct.comwikipedia.org Studies have shown that this compound can reduce lipid peroxidation. foodstruct.commums.ac.irscielo.brnih.govmdpi.com For instance, this compound treatment significantly decreased levels of malondialdehyde (MDA), a major secondary product of lipid peroxidation, in various experimental models, including those involving liver injury and renal inflammation. mums.ac.irnih.govmdpi.comnih.gov This reduction in lipid peroxidation helps maintain cellular integrity and function. foodstruct.com

Beyond lipids, oxidative stress can also cause the degradation of proteins and DNA. researchgate.netmdpi.comresearchgate.net this compound has been shown to inhibit the oxidative degradation of proteins and DNA, offering protection against this form of cellular damage. foodstruct.com This protective action is particularly relevant in tissues susceptible to high oxidative stress. foodstruct.com

Enhancement of Antioxidant Enzymes (e.g., CAT, GSH, SOD)

This compound's antioxidant effects are also mediated through the enhancement of the body's natural antioxidant defense system, particularly by increasing the activity and levels of key antioxidant enzymes and molecules. Studies have demonstrated that this compound treatment can significantly increase the levels of glutathione (B108866) (GSH) and the activities of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govmums.ac.irscielo.brnih.govmdpi.comnih.govresearchgate.net

For example, in studies involving induced oxidative stress, this compound administration led to a significant increase in SOD and CAT activities compared to untreated groups. mums.ac.irnih.govmdpi.comnih.gov This enhancement of enzymatic activity helps to more effectively neutralize free radicals and reduce oxidative damage. mums.ac.irmdpi.com The increase in GSH levels further supports the cellular defense against oxidative insults. nih.govmums.ac.irnih.govmdpi.comresearchgate.net

Protective Action in Tissues Prone to Oxidative Stress

This compound's antioxidant and enzyme-enhancing effects contribute to its protective action in various tissues that are particularly vulnerable to oxidative stress. These tissues include the brain, liver, and kidneys. foodstruct.commums.ac.irscielo.brnih.govnih.govresearchgate.net

Research has shown this compound's neuroprotective role in models of cerebral ischemia/reperfusion injury, where it prevented oxidative damage and protected brain tissue by increasing glutathione and antioxidant enzyme levels. nih.govresearchgate.net In the liver, this compound pretreatment has been shown to attenuate acetaminophen-induced injury by reducing oxidative stress markers and improving antioxidant enzyme activities. mums.ac.irnih.gov this compound also demonstrated protective effects in the kidneys by attenuating inflammation and oxidative stress in an adrenalectomized rat model, leading to increased antioxidant molecules like CAT, GSH, and SOD and decreased MDA levels. nih.govmdpi.com This protective action helps to preserve the structural integrity and functionality of these vital organs under conditions of oxidative challenge. foodstruct.com

Analgesic and Antinociceptive Effects

This compound has been reported to possess analgesic (pain-relieving) and antinociceptive (blocking the detection of painful stimuli) properties. These effects are mediated through interactions with various physiological systems involved in pain pathways.

Interaction with the Endocannabinoid System, including CB1 Receptors

The endocannabinoid system (ECS) plays a significant role in modulating pain. Research suggests that this compound's analgesic effects may involve interaction with the ECS, including cannabinoid receptor 1 (CB1) receptors. mdpi.comucsd.eduresearchgate.netucsd.edu

Some studies indicate that the antinociceptive effect of this compound can be blocked by CB1 receptor antagonists, implying the involvement of this receptor. mdpi.comucsd.edu However, the precise nature of this interaction is still being investigated. While some research suggests this compound may act via a cannabinoid receptor mechanism to reduce pain, other in vitro studies using cell culture experiments have indicated that this compound does not directly activate CB1 receptors or alter their activity when elicited by known agonists. mdpi.comucsd.eduresearchgate.net This suggests that this compound may indirectly engage the endocannabinoid system, potentially by increasing endogenous cannabinoid tone or acting on upstream pathways, rather than directly binding to and activating CB1 receptors. ucsd.eduresearchgate.netucsd.edu Further research is needed to fully elucidate the complex interplay between this compound and the ECS in pain modulation. ucsd.eduresearchgate.net

Modulation of Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1)

Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) is a non-selective ion channel involved in the detection of noxious heat and pain, playing a role in peripheral nociception. nih.govnih.govresearchgate.nettandfonline.comfrontiersin.org this compound has been identified as a compound that can modulate TRPV1 activity. nih.govmdpi.comnih.govresearchgate.nettandfonline.comfrontiersin.org

Potential Interaction with Alpha 2-Adrenoreceptors

Research suggests a potential interaction between this compound and alpha 2-adrenoreceptors, particularly in the context of its analgesic effects. Studies have indicated that the antinociceptive effect of this compound can be centrally antagonized by yohimbine, an alpha 2-adrenergic antagonist. frontiersin.orgaccurateclinic.comnih.gov This implies a role for the noradrenergic system in this compound's pain-relieving properties. The results suggest that the antinociceptive effect may be mediated by the release of endogenous opioids through the alpha 2-adrenoreceptors. frontiersin.orgaccurateclinic.comnih.gov Furthermore, there is a known connection between adrenoreceptors and TRPV1 channels, where activation of adrenoreceptors can inhibit TRPV1, potentially via a PKA-mediated phosphorylation pathway that inhibits TRPV1. nih.gov

Possible Involvement of Opioid Receptors

The involvement of opioid receptors in the pharmacological effects of this compound has also been suggested, particularly concerning its analgesic activity. Studies have shown that the analgesic effects of this compound can be antagonized by naloxone (B1662785), a known opioid antagonist. frontiersin.orgaccurateclinic.comnih.govcannactiva.comresearchgate.net This antagonism by naloxone indicates a possible opioid-mediated mechanism for this compound's pain relief. researchgate.net It has been pointed out that this compound is a potent analgesic that acts on central elements that are antagonized by naloxone. cannactiva.com Preclinical research further supports that this compound may elicit antinociceptive effects and possess opioid-sparing properties, with these effects potentially mediated, in part, by the mu-opioid receptor. grantome.comnih.gov Functional interactions between opioid and TRPV1 receptors have also been observed in nociceptive pathways. nih.gov

Evidence from Traditional Medical Systems

This compound has a history of use in traditional medical systems for its therapeutic properties, including analgesic and sedative effects. nih.govreleaf.co.ukpreprints.org It has been applied in traditional settings for centuries. releaf.co.uk In the Indian and Sri Lankan Ayurvedic system, this compound-rich plants like hops have been used to address inflammation, spasms, and anxiety. releaf.co.uk Traditional Chinese Medicine has utilized cardamom, which contains this compound, for digestive issues such as bloating and stomach pain. releaf.co.uk The Brazilian plant Myrcia sphaerocarpa, abundant in this compound, has been traditionally used by local populations for various concerns, including stomach problems, diabetes, and high blood pressure. releaf.co.uk this compound has been identified as an analgesic in past studies, including those employing Traditional Medical System (TMS) approaches. nih.gov As a component of Occimum oils, it has demonstrated anti-neuropathic pain effects in mice when combined with eugenol. nih.gov Analgesic oils from other traditional contexts also contain this compound. nih.gov A Traditional Chinese Medicine formulation, the Danggui-Zhiqiao herb-pair, indicated for pain, contains this compound. nih.gov Analyses of Kampo and TCM formulations for pain suggest that this compound has convergently appeared in numerous traditional medical systems. nih.gov

Anxiolytic and Sedative-Hypnotic Activities

Possible Link to Glutamatergic and GABAergic Neurotransmission

The anxiolytic and sedative effects of this compound may be linked to its influence on glutamatergic and GABAergic neurotransmission. frontiersin.orgfrontiersin.org The glutamatergic system involves the excitatory neurotransmitter glutamate (B1630785) (Glu), while gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the nervous system and is involved in sleep regulation. nih.gov Some research suggests that the possible mechanism of action for the anticonvulsant and moderate sedative effects of essential oils containing this compound was linked to glutamatergic and GABAergic neurotransmission. frontiersin.orgfrontiersin.org It has been suggested that this compound could participate in the balance of GABA and Glu to indirectly mediate sleep and exert a sedative and hypnotic role. nih.gov

Modulation of Serotonergic Synaptic Pathway

This compound's sedative-hypnotic effects may also involve the modulation of the serotonergic synaptic pathway. nih.govresearchgate.netnih.govresearchgate.net Studies using network pharmacology have predicted that beta-myrcene has strong sedative-hypnotic effects through this pathway. nih.govresearchgate.netnih.govresearchgate.net Further in vivo studies have supported this, showing that this compound exerted an improvement in insomnia by upregulating relevant genes and protein expression in the serotonergic synaptic pathway. nih.govresearchgate.netnih.govresearchgate.net this compound has been shown to act on the 5-HT1AR target by releasing neurotransmitters and upregulating PKA and GABAAR, which in turn increases GABA levels and upregulates GAD65 and GAD67, thereby regulating the balance of GABA and Glu to improve insomnia. researchgate.net

Effects on Neurotransmitter Levels (GABA, 5-HT, Glu)

Research has investigated the effects of this compound on the levels of key neurotransmitters, including GABA, 5-HT (serotonin), and Glu. Studies in insomnia mice models have shown that beta-myrcene can increase neurotransmitter levels of GABA and 5-HT in the serum and hypothalamus. nih.govresearchgate.netnih.govresearchgate.net Concurrently, this compound treatment significantly decreased the excitatory neurotransmitter level of Glu in the hypothalamus. nih.gov Compared to a model group, the contents of 5-HT, GABA, and the GABA/Glu ratio were enhanced in this compound-treated mice, while the Glu content was significantly decreased. nih.govresearchgate.net These findings suggest that this compound can indirectly improve insomnia by increasing neurotransmitters in the serum and hypothalamus and could participate in the balance of GABA and Glu to mediate sleep and exert sedative and hypnotic effects. nih.gov

Upregulation of Genes and Protein Expression in Serotonergic Pathways

Research suggests that this compound may influence gene and protein expression within serotonergic pathways. Serotonin is a crucial neurotransmitter involved in numerous physiological processes, including mood, sleep, and appetite nih.gov. While direct studies specifically detailing this compound's comprehensive impact on the upregulation of all genes and protein expression in these pathways are limited in the provided search results, one study indicates potential effects related to serotonergic systems researchgate.net. Further detailed research is needed to fully elucidate the specific genes and proteins affected and the mechanisms involved.

Neuroprotective Effects against Oxidative and Neuronal Injury

This compound has demonstrated neuroprotective effects against oxidative and neuronal injury taylorandfrancis.comresearchgate.net. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's ability to neutralize them, can lead to cellular damage and contribute to neurodegenerative diseases diva-portal.org. Studies in animal models have shown that this compound can protect against oxidative damage in the brain taylorandfrancis.comresearchgate.net. For instance, research in mice subjected to global cerebral ischemia/reperfusion injury indicated that this compound treatment attenuated oxidative and histological damage researchgate.net. This protective effect is potentially linked to this compound's antioxidant and radical scavenging properties researchgate.net. This compound has been shown to increase the levels of antioxidant enzymes such as glutathione (GSH), glutathione peroxidase (GPx), and superoxide dismutase (SOD) researchgate.net. It may also upregulate the expression of the Nrf2 transcription factor and its target antioxidant genes mdpi.com. Furthermore, this compound has been observed to decrease the incidence of histopathological damage and apoptosis in brain tissue following injury researchgate.net. In a rat model of Alzheimer's disease, this compound administration increased neurogenesis, reduced amyloid plaques, and improved antioxidant parameters bmmj.org.

Anticancer Potential

This compound exhibits potential anticancer properties, which have been explored in various cancer cell lines tjpr.orgajol.infox-mol.net.

Promotion of Apoptosis in Cancer Cells

One significant mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells tjpr.orgajol.infox-mol.net. Studies on human oral cancer cells have shown that this compound can significantly and dose-dependently inhibit cell growth and stimulate apoptosis tjpr.orgajol.inforesearchgate.net. This pro-apoptotic effect is associated with the enhancement of pro-apoptotic protein expression, such as Bax, and the repression of anti-apoptotic protein expression, such as Bcl-2 tjpr.orgajol.inforesearchgate.net. For example, treatment of oral cancer cells with 20 µM this compound increased the percentage of early and late apoptotic cells from 4.03% in untreated control to 27.77% tjpr.orgajol.inforesearchgate.net. This compound has also demonstrated the ability to induce apoptosis in lung cancer cells by inducing oxidative stress and activating the mitochondria-mediated cell death signaling pathway x-mol.netnii.ac.jp.

Here is a table summarizing the effect of this compound on apoptosis in oral cancer cells:

Treatment (this compound Concentration)Percentage of Early and Late Apoptotic Cells
Untreated Control4.03%
20 µM this compound27.77%

Synergistic Interactions with Other Phytochemicals

This compound is often found in complex mixtures of phytochemicals in plants and can interact synergistically with these compounds, potentially enhancing their effects nih.govthenewamsterdam.com.

This compound and Cannabinoid Interactions (e.g., "Entourage Effect," Blood-Brain Barrier Permeability)

This compound is believed to play a role in the "entourage effect," a theory suggesting that the combined action of various cannabis compounds, including cannabinoids and terpenes, produces greater therapeutic benefits than individual compounds alone thenewamsterdam.comcbd-alchemy.comnuvuepharma.com. Specifically, this compound is thought to enhance the effects of cannabinoids like THC and CBD nih.govcbd-alchemy.comnuvuepharma.com. One proposed mechanism for this synergy is this compound's potential to increase the permeability of the blood-brain barrier (BBB) nih.govthenewamsterdam.comcbd-alchemy.comnuvuepharma.comenecta.com. By lowering resistance across the BBB, this compound may facilitate the transportation of cannabinoids into the brain, potentially leading to increased and quicker onset of effects nih.govthenewamsterdam.comnuvuepharma.comenecta.com. This interaction may contribute to enhanced anti-nociceptive, sedative, and anxiolytic effects when this compound is present alongside cannabinoids nih.govcbd-alchemy.comenecta.com.

Synthetic Methodologies for Myrcene and Its Derivatives

Industrial Synthesis of Myrcene

Industrially, this compound is primarily synthesized from renewable sources, with the most common method being the pyrolysis of β-pinene. nih.govui.ac.idwikipedia.orgfrontiersin.org β-Pinene is readily available from turpentine, a distillate of pine resin, and can also be isolated from the waste streams of paper mills. nih.govfrontiersin.orgbeilstein-journals.orgchemicalbook.com

Pyrolysis of β-Pinene

The industrial production of this compound largely relies on the thermal isomerization of β-pinene through pyrolysis. wikipedia.orgfrontiersin.orgbeilstein-journals.org This process involves heating β-pinene to high temperatures, typically between 400 and 600 °C, which induces the breakage of a specific bond within the β-pinene molecule, leading to the formation of this compound. beilstein-journals.orgscentree.co This method was first described by Goldblatt and Palkin in 1947. beilstein-journals.org While theoretical models suggest potential this compound yields of up to 93.5% from β-pinene pyrolysis, reported experimental yields are typically around 85%. capes.gov.br The discrepancy is attributed to decomposition reactions of this compound at high temperatures, which can form products like 1,3-butadiene (B125203) and 4-methyl-1,3-pentadiene. capes.gov.brresearchgate.net

Role as a Starting Material for Fragrance and Flavor Precursors (e.g., Menthol, Nerol, Geraniol (B1671447), Linalool)

This compound serves as a versatile starting material for the synthesis of a wide array of valuable fragrance and flavor compounds, including menthol, nerol, geraniol, and linalool (B1675412). nih.govui.ac.idwikipedia.orgfrontiersin.orgbeilstein-journals.org Its reactive conjugated diene structure makes it suitable for various chemical transformations. beilstein-journals.org

The synthesis of L-menthol from this compound, for instance, can involve several steps, including ammoxidation with diethylamine (B46881) to form a this compound-diethylamine adduct, followed by isomerization catalyzed by a chiral catalyst, hydrolysis to produce an intermediate like D-geranial, cyclization to L-isopulegol, and finally hydrogenation to yield L-menthol. google.com This route can achieve high yields and purity, and utilizes readily available this compound as a cost-effective raw material, making it suitable for large-scale industrial production. google.com Companies like Takasago have developed asymmetric catalytic processes using this compound derived from renewable gum rosin (B192284) for the sustainable production of L-menthol. nih.govth-koeln.deresearchgate.net

The synthesis of geraniol, nerol, and linalool from this compound often involves initial hydrochlorination of this compound, followed by subsequent reactions. scentree.coscentree.coperfumerflavorist.com The addition of hydrogen chloride to this compound can occur at different double bonds, leading to a mixture of this compound monohydrochlorides, including linalyl chloride and geranyl/neryl chlorides. perfumerflavorist.com Hydrolysis of these this compound monohydrochlorides can yield a mixture containing linalool, α-terpineol, and myrcenol, along with traces of other alcohols like nerol. perfumerflavorist.com

Derivatization and Functionalization of this compound

This compound's structure with multiple double bonds allows for various derivatization and functionalization reactions to create a range of chemical products. beilstein-journals.org

Formation of Terpene-Based Alcohols, Esters, Amines, Chlorides

This compound can be converted into terpene-based alcohols, esters, amines, and chlorides through various synthetic routes. beilstein-journals.org As mentioned earlier, hydrochlorination of this compound yields this compound hydrochlorides (chlorides), which can then be hydrolyzed to produce alcohols like linalool, geraniol, nerol, and myrcenol. scentree.coscentree.coperfumerflavorist.com

Esters can be synthesized from this compound through reactions such as the 1,4-addition of alkanoic acids to the conjugated diene system of this compound. google.com Another approach involves the reaction of this compound dihydrohalides with metal salts of carboxylic acids, potentially in the presence of amines, to produce esters of geraniol and linalool. google.comgoogle.com The reaction of a "this compound-magnesium" complex with acetyl chloride or acetic anhydride (B1165640) can yield cyclopropyl (B3062369) acetates.

Amination reactions, such as hydroaminomethylation and hydroamination, can utilize this compound to form terpene-based amines. researchgate.net Telomerization of this compound with amines like diethylamine can also produce functionalized amines. researchgate.net

Allylic Oxidation Reactions (e.g., Production of Ipsdienol)

Allylic oxidation is a significant reaction for olefins and is valuable in organic synthesis. dergipark.org.tr this compound can undergo allylic oxidation, although the conversion to specific products like ipsdienol (B1210497) has presented challenges due to this compound's tendency to isomerize. dergipark.org.tr Ipsdienol, a pheromone component in certain bark beetles, can be synthesized from this compound. dergipark.org.trpurdue.edunih.gov Studies have explored the use of various oxidizing agents and catalysts for the allylic oxidation of this compound with the aim of producing ipsdienol. dergipark.org.tr While direct conversion of this compound to ipsdienol has been investigated, this compound can also be a precursor through biological pathways in insects, where it is hydroxylated to ipsdienol by enzymes like CYP9T2. purdue.edunih.govchemical-ecology.netnih.gov

Polymerization of this compound

This compound can undergo various polymerization reactions, leading to the formation of polythis compound (PMy). beilstein-journals.orgacs.orgnih.govnih.govmdpi.com Polymerization can be initiated by radical, anionic, cationic, and rare earth coordination methods. nih.gov The microstructure of the resulting polythis compound, including the proportion of 1,2-, 3,4-, and 1,4-addition units (both cis and trans), is influenced by the polymerization conditions, such as the type of solvent used. acs.orgnih.govnih.gov

Anionic polymerization is a well-established method for polymerizing dienes like this compound, capable of producing well-defined polymers with controlled molecular weights and narrow dispersities. nih.govnih.gov Radical polymerization has also been successfully applied to this compound, including controlled radical polymerization techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization, which can yield polymers with controlled growth and relatively low polydispersities. researchgate.netacs.org However, achieving high monomer conversion can be a challenge in some radical polymerization systems of this compound. researchgate.net

Polythis compound can be further functionalized through post-polymerization modifications, such as photoinduced thiol-ene click reactions, allowing for the introduction of functional groups like carboxylic acids and hydroxyl groups. acs.orgnih.govnih.gov Hydrogenation of polythis compound can also be carried out to enhance its thermal stability. acs.orgnih.gov this compound polymerization can occur during processes like reactive extrusion when blended with other polymers, potentially affecting the material properties. mdpi.com

Anionic Polymerization for Homopolymers and Copolymers

Anionic polymerization is a robust and widely used technique for the polymerization of dienes like this compound, enabling the production of well-defined polymers with controlled molecular weights and narrow molar mass distributions. nih.govacs.org This method is particularly effective for achieving high monomer conversions, often exceeding 99%. acs.org

In anionic polymerization, the polarity of the solvent plays a crucial role in determining the microstructure of the resulting polythis compound. For instance, polymerization in a polar solvent like tetrahydrofuran (B95107) (THF) at ambient temperature can yield a mixture of 1,2- (∼4%), 3,4- (∼41%), and 1,4- (∼51%) units. acs.org Conversely, using a nonpolar solvent such as cyclohexane (B81311) favors the formation of 1,4-units (∼94%, including cis and trans), with a smaller proportion of 3,4-units (∼6%). acs.org Anionic polymerization in cyclohexane using sec-butyllithium (B1581126) can produce polythis compound with a high proportion of 1,4-cis enchainments (approximately 85%) and some 3,4-defects (15%). arkat-usa.org

Anionic polymerization is also highly effective for synthesizing this compound-based copolymers and terpolymers with monomers such as styrene (B11656) and isoprene (B109036). mdpi.comnih.gov Soluble heterocomplexes formed by combining sodium hydride with trialkylaluminum derivatives have been successfully employed as anionic initiating systems for the homo-, co-, and ter-polymerization of this compound with styrene and isoprene in toluene (B28343) at 100 °C. mdpi.comnih.govresearchgate.net This approach allows for the synthesis of elastomeric materials with a wide range of compositions and different polymeric architectures by controlling the monomer feed ratio and the ratio of monomers to the initiating system. mdpi.comnih.gov

Copolymerization of this compound with styrene using these anionic initiating systems has yielded tapered copolymers with high molecular weights (up to 159.8 KDa) and a single glass transition temperature (Tg). mdpi.comnih.gov Reactivity ratios determined for this compound-styrene copolymerization using the Kelen-Tudos method indicate that styrene is significantly more reactive than this compound (rmyr ≈ 0.12, rsty ≈ 3.18). mdpi.comnih.gov

Anionic polymerization has also been used to create ABA triblock copolymers with a central polythis compound block and hard blocks derived from monomers like α-methyl styrene or nopadiene, a pinene-derived cyclic diene. uni-konstanz.denih.gov These copolymers can exhibit nanophase separation and properties characteristic of thermoplastic elastomers. uni-konstanz.de

The anionic polymerization of a protected dihydroxyfunctional diene monomer derived from β-myrcene, this compound dioxolane (MyrDOL), using sec-butyllithium in cyclohexane has resulted in homopolymers with controlled molecular weights and low dispersities. acs.org Unlike polythis compound synthesized under similar conditions, P(MyrDOL) shows a significant amount of 3,4-units (30-33%) and a higher Tg. acs.org Copolymerization of MyrDOL with this compound, styrene, and isoprene via anionic polymerization has also been investigated, revealing that monomer substitution patterns and solvent polarity influence copolymerization behavior and microstructure. acs.org

Free Radical Polymerization

Free radical polymerization is another method applicable to this compound. However, it typically results in polymers with broader molar mass distributions and lower monomer conversions compared to anionic polymerization. nih.govacs.org For example, polythis compound synthesized by free radical polymerization can have a dispersity (Đ) of approximately 1.99 with around 72% monomer conversion after 3 days. nih.govacs.org

Free radical polymerization of this compound in n-butanol initiated by hydrogen peroxide at around 100 °C can lead to polythis compound with a high proportion of 1,4-structure (>75%) and relatively low dispersity, but can also result in branched or cross-linked side products due to reactions involving residual double bonds and highly reactive radicals. mdpi.com

Controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have been applied to this compound to achieve better control over polymer architecture, molecular weight, and dispersity. researchgate.net RAFT polymerization using trithiocarbonate (B1256668) chain transfer agents and initiators like AIBN or benzoyl peroxide at various temperatures has been explored, showing that conditions significantly impact monomer conversion, molar mass, and microstructure. researchgate.net

Emulsion Polymerization Challenges

Emulsion polymerization of this compound has presented challenges, primarily due to undesirable cross-linking and subsequent gelation. nih.govacs.org This can lead to very high dispersity in the limited amount of soluble material obtained at higher monomer conversions. nih.govacs.org Despite these challenges, emulsion polymerization of this compound with various comonomers, such as methacrylates, has been explored for the production of sustainable latex. researchgate.net Using an initiator like ammonium (B1175870) persulfate and an emulsifier like sodium dodecyl sulfate (B86663) in water at elevated temperatures has been reported, although challenges with cross-linking persist. researchgate.net

Coordination Polymerization for Stereoregular Structures

Coordination polymerization, particularly using rare earth and transition metal catalysts, allows for precise control over the microstructure of polythis compound, leading to highly stereoregular structures. nih.govresearchgate.net For instance, neodymium-based catalysts have been shown to yield polythis compound with a high cis-1,4 content, often exceeding 93% and even reaching over 98% depending on the catalyst system and conditions. nih.govarkat-usa.org Lanthanum-based catalysts have also been utilized for stereoregular polymerization of this compound. nih.govacs.org

Coordination chain transfer polymerization (CCTP) of this compound using ternary Ziegler-Natta catalyst systems comprising neodymium compounds, alkylaluminum hydrides, and silicon chlorides has been investigated. nih.gov This approach can produce polymers with high yields and controlled microstructures, extending the concept of CCTP to renewable terpene monomers. nih.gov

Copolymerization with Styrene and Other Dienes (e.g., Isoprene, Butadiene) for Elastomer Synthesis

Copolymerization of this compound with other monomers, particularly styrene, isoprene, and butadiene, is a significant route for synthesizing this compound-based elastomers. arkat-usa.orgmdpi.comnih.govmdpi.comacs.orgkaust.edu.sa The structural similarity of this compound to isoprene and butadiene makes it a suitable building block for synthetic rubbers. acs.orgmdpi.comresearchgate.net

Anionic copolymerization of this compound with styrene and isoprene has been successfully carried out using various initiating systems, including organolithium compounds and sodium hydride/trialkylaluminum complexes. mdpi.comnih.govnih.govkaust.edu.saresearchgate.net These methods allow for the synthesis of random, block, and tapered copolymers with controlled molecular weights and compositions, leading to materials with tunable thermal and mechanical properties suitable for elastomeric applications. mdpi.comnih.govnih.govresearchgate.net For example, this compound-styrene copolymers synthesized by anionic polymerization have shown a single glass transition temperature that decreases with increasing this compound content, consistent with the Fox equation for copolymer Tg. mdpi.com

Coordination copolymerization has also been applied to this compound with isoprene and styrene, yielding polymers with stereoregular microstructures. mdpi.comacs.org Lanthanum-based catalysts have been used for coordinative chain transfer copolymerization of this compound with isoprene and styrene, resulting in highly stereoregular copolymers with a wide range of compositions. mdpi.comacs.org The use of neodymium-based coordination catalysts combined with alkylmagnesium compounds has enabled the statistical copolymerization of this compound and isoprene, producing poly(1,4-trans-myrcene-co-1,4-trans-isoprene) with high stereoregularity. arkat-usa.orgarkat-usa.org

Free radical copolymerization of this compound with butadiene, methyl methacrylate, and p-fluorostyrene has also been reported. arkat-usa.org

This compound-based copolymers, particularly those with styrene, are of interest for replacing petroleum-based elastomers like styrene-butadiene rubber (SBR). researchgate.netmdpi.com Vulcanization using standard sulfur cure systems can be applied to this compound/styrene copolymers to produce bio-based rubber vulcanizates. mdpi.com

Post-Polymerization Modification via Photoinduced Thiol-Ene Chemistry

Polythis compound, with its remaining double bonds, offers opportunities for post-polymerization modification to introduce desired functionalities. nih.govacs.org Photoinduced thiol-ene click chemistry is a facile and efficient approach for functionalizing alkenyl-functional polymers like polythis compound. nih.govacs.org This reaction is tolerant to ambient oxygen and water and can be initiated by UV irradiation in the presence of a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA). nih.govacs.org

Thiol-ene reactions can be carried out regioselectively on the different types of double bonds present in the polythis compound backbone, allowing for the introduction of various hydrophilic functional thiols. nih.govacs.org This post-polymerization modification can transform hydrophobic polythis compound into functional materials with tailored properties, such as potential use as carbon renewable dispersants. nih.govacs.orgwarwick.ac.ukgoogle.de

Sustainable Chemistry and Bio-based this compound as a Renewable Feedstock

There is a growing global effort towards shifting from petrochemical-based products to those derived from renewable, biological feedstocks due to environmental concerns and the depletion of fossil resources. mdpi.comnih.govresearchgate.netnih.govacs.orgmpgc-mainz.de this compound, as a naturally occurring compound readily available from plants (e.g., lemongrass, verbena, galbanum) and primarily obtained industrially from the pyrolysis of β-pinene, stands out as a promising bio-based monomer for sustainable chemistry. researchgate.netarkat-usa.orgnih.govacs.orgscispace.com

This compound's structural similarity to petroleum-based unsaturated hydrocarbons like isoprene and butadiene makes it a valuable alternative feedstock for the synthesis of polymers, particularly elastomers. acs.orgarkat-usa.orgmdpi.comnih.govresearchgate.netarkat-usa.orgnih.gov Its use as a renewable building block contributes to reducing dependence on fossil raw materials and mitigating their adverse environmental impacts. mdpi.comnih.gov

Research is actively exploring the utilization of bio-based this compound in various polymerization techniques to produce sustainable polymers and materials. This includes the development of this compound-based elastomers through anionic and coordination polymerization, as discussed in previous sections. mdpi.comnih.gov The potential applications of this compound-derived polymers extend beyond elastomers to include materials for coatings, adhesives, and dispersants, among others. acs.orgresearchgate.netresearchgate.net

The focus on sustainable chemistry also involves developing more environmentally friendly polymerization processes for this compound, such as exploring renewable solvents and optimizing reaction conditions to minimize waste and energy consumption. acs.org The use of bio-based this compound aligns with the broader trend of valorizing biomass-derived synthons as alternatives to petrochemical monomers for polymer synthesis. arkat-usa.orgarkat-usa.org

While the large-scale market entry of renewable resources can face challenges related to consistency in quality and availability compared to traditional feedstocks, the versatility and availability of this compound position it as a key renewable compound for the development of sustainable chemical products. researchgate.netnih.govscispace.com

Regulatory and Safety Considerations in Myrcene Research

Toxicological Profile and Safety Assessments

Toxicological studies on myrcene have been conducted to evaluate its potential adverse effects. Acute oral toxicity studies in mice and rats have indicated a low acute oral toxicity for beta-myrcene, with approximate lethal doses (ALD) generally exceeding 5 g/kg body weight nih.gov. However, administration via intraperitoneal injection showed lower ALD values, potentially due to drug-induced chemical peritonitis nih.gov.

Repeated oral exposure studies in rats have reported effects on the kidneys at doses of 250 mg/kg body weight/day and higher, while effects on the liver were observed in mice at doses above 250 mg/kg body weight/day industrialchemicals.gov.au. Some studies have indicated potential harm following repeated oral exposure to high doses, with complex renal pathology noted in rats in sub-chronic and chronic studies industrialchemicals.gov.au.

Reproductive and developmental toxicity studies in Wistar rats have suggested adverse effects on birth weight, peri- and post-natal mortality, and fetal developmental abnormalities nih.gov. No data on reproductive or developmental toxicity in humans is currently available nih.gov.

The available data suggests that this compound has low acute oral and dermal toxicity industrialchemicals.gov.au. However, it may be fatal if swallowed and enters airways, depending on its viscosity industrialchemicals.gov.au. This compound is considered irritating to the skin and eyes based on limited data industrialchemicals.gov.au.

The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. This classification is based on findings from the National Toxicology Program (NTP) studies in rodents, which showed an increased incidence of kidney and liver neoplasms in rats and mice, respectively nih.govresearchgate.netnih.gov. The NTP studies were initiated due to this compound's high production volume, human exposure levels, and structural similarity to d-limonene, which had shown carcinogenic effects in male rat kidneys researchgate.net.

Despite the findings in animal studies, this compound is not considered genotoxic researchgate.net. Extrapolating the results from animal studies to humans requires further analysis nih.gov.

Autoxidation and Sensitization Potential

This compound, as an olefinic monoterpene, is susceptible to autoxidation upon exposure to air and light industrialchemicals.gov.auscentspiracy.com. This process can lead to the formation of oxidation products, which may have different toxicological properties than the parent compound industrialchemicals.gov.aumdpi.com.

Studies have shown that while this compound itself is not considered a skin sensitizer, its auto-oxidized products have the potential to cause skin sensitization industrialchemicals.gov.auscentspiracy.com. This is a phenomenon observed with other terpenes like limonene (B3431351) and terpinolene, where oxidation products are known sensitizers industrialchemicals.gov.au. In a study involving dermatitis patients, one patient showed a reaction to oxidized this compound industrialchemicals.gov.auresearchgate.net.

The autoxidation process of terpenes can form hydroperoxides as primary oxidation products, which have been shown to be highly sensitizing mdpi.com. Secondary oxidation products, such as conjugated aldehydes and allylic epoxides, can also contribute to sensitization mdpi.com. Experimental studies using the local lymph node assay (LLNA) have investigated the sensitizing potential of oxidation mixtures and individual oxidation products mdpi.com. While pure this compound showed a low or weak sensitization potential in an LLNA study, in silico data suggests that simulated autoxidation or skin metabolism of this compound can produce mechanistic alerts for protein binding and skin sensitization industrialchemicals.gov.au.

Future Directions and Research Gaps

Need for Robust, Randomized, Controlled Clinical Trials in Humans for Therapeutic Applications

While numerous animal and in vitro studies suggest potential health benefits of myrcene, there is a significant lack of robust, randomized, controlled clinical trials in humans nih.govthreespiritdrinks.comnih.govresearchgate.net. The majority of human studies to date have involved the inhalation of plant essential oil extracts containing less than 25% this compound, or have been limited by small sample sizes and short durations threespiritdrinks.com. To evaluate and confirm the therapeutic effects of this compound in humans, more rigorous clinical trials using pure this compound preparations are needed threespiritdrinks.com. Future studies should also investigate appropriate dosage levels that can achieve therapeutic effects in humans, which requires a comprehensive investigation into recommended dosages nih.gov.

Further Characterization of this compound Kinetics in Human Metabolism

Studies on the metabolic fate of monoterpenes, including this compound, in humans are scarce nih.govmdpi.com. While this compound has been detected in human plasma relatively quickly after consumption, reaching peak concentrations within 2 to 4 hours, more research is needed to fully characterize its kinetics in human metabolism nih.govmdpi.com. Most previously published data on the absorption, distribution, metabolism, and excretion of this compound have been conducted in experimental animals nih.gov. Understanding the complete metabolic profile in humans is crucial for determining optimal administration routes, frequencies, and potential interactions.

Table 1: Plasma Kinetics of this compound, α-Pinene, and β-Pinene in Humans (Acute Single Dose) mdpi.com

CompoundCmax (µg/L) Mean ± SDTmax (h) Mean ± SDAUC (µg*h/L) Mean ± SD
This compound966.6 ± 89.72.2 ± 1.72132.5 ± 293.9
α-Pinene839.1 ± 188.83.8 ± 1.22005.8 ± 440.1
β-Pinene18.0 ± 10.73.2 ± 2.145.3 ± 29.5

Note: Data derived from a study on healthy males administered Mastiha Oil. mdpi.com

Exploration of Synergistic Effects in Complex Biological Systems

The potential for this compound to act synergistically with other natural compounds, particularly cannabinoids and other terpenes, is an area requiring further exploration nih.govbazelet-tech.comtandfonline.comenecta.com. While some research suggests this compound may enhance the effects of cannabinoids, such as THC and CBD, by potentially increasing blood-brain barrier permeability or modulating receptor activity, robust data supporting this "entourage effect" in humans is limited and sometimes conflicting nih.govbazelet-tech.comtandfonline.comenecta.comresearchgate.netmdpi.com. Further studies are needed to fully understand these complex interactions in biological systems and determine if specific combinations offer enhanced therapeutic benefits nih.govbazelet-tech.comtandfonline.commdpi.com.

Development of Novel Formulations for Enhanced Efficacy and Stability

This compound's hydrophobicity and volatility can limit its bioavailability and stability in certain applications nih.govmdpi.comcabidigitallibrary.org. The development of novel formulations, such as nanoencapsulation, presents a promising strategy to address these limitations nih.govmdpi.comcabidigitallibrary.orgarccjournals.com. Encapsulation in nanoparticles can protect this compound from degradation, control its release, and potentially enhance its bioavailability and efficacy in vivo mdpi.comcabidigitallibrary.orgarccjournals.com. Further research into different encapsulation techniques and delivery systems is needed to optimize this compound's stability and effectiveness for various applications, including therapeutic uses and pest control mdpi.comcabidigitallibrary.orgmdpi.com.

Investigation of this compound in Specific Disease Models

Preclinical studies have indicated this compound's potential in various therapeutic areas, including anti-inflammatory, analgesic, antioxidant, sedative, and potentially anti-cancer and neuroprotective effects nih.govresearchgate.netenecta.comchemicalbull.comcannakeys.comtaylorandfrancis.com. Future research should continue to investigate this compound's effects in specific disease models to elucidate its mechanisms of action and determine its potential as a therapeutic agent for conditions such as inflammatory disorders, pain, anxiety, insomnia, and neurodegenerative diseases nih.govresearchgate.netenecta.comresearchgate.netmdpi.comcannakeys.comtaylorandfrancis.commdpi.com. More targeted research is needed to explore its efficacy and the underlying biological pathways involved in these specific conditions.

Expansion of Bio-based Polymer Applications for this compound

This compound is a promising bio-based monomer for the production of sustainable polymers, offering an alternative to petroleum-based materials researchgate.netacs.orguniversite-paris-saclay.fracs.orgmdpi.com. Research is ongoing to explore different polymerization methods and develop novel this compound-derived polymers with tailored properties for various applications researchgate.netacs.orgacs.orgmdpi.com. Future directions include expanding the range of bio-based polymer applications for this compound, investigating green polymerization methods, and utilizing techniques like life cycle analysis to assess the environmental friendliness of these materials researchgate.netuniversite-paris-saclay.fr. The development of functional copolymers and graft copolymers incorporating this compound is also an active area of research acs.org.

Continued Research on Ecological Impacts and Sustainable Production

Ensuring the sustainable production and use of this compound is crucial. Research into the environmental impacts of this compound production, including potential emissions of biogenic volatile organic compounds (BVOCs) from this compound-rich plants and the environmental implications of extraction methods, is necessary chemicalbull.commmjhealth.comillinoisstate.edu. Future research should focus on developing and implementing sustainable agricultural practices for this compound-rich crops, efficient and environmentally friendly extraction techniques, and exploring alternative sustainable production methods, such as engineered microbial platforms nih.govchemicalbull.commmjhealth.com. Understanding the ecological considerations of this compound usage will also encourage responsible practices chemicalbull.commmjhealth.com.

Q & A

Q. What are the key chemical properties of myrcene relevant to its identification and analysis in plant matrices?

this compound (C₁₀H₁₆) is a monoterpene with a molecular weight of 136.23 g/mol and a CAS registry number of 123-35-3. Its structure includes conjugated double bonds, making it susceptible to oxidation. Analytical identification typically employs gas chromatography-mass spectrometry (GC-MS) due to its volatility and non-polar nature . Researchers should validate methods using reference standards and consider isomer differentiation (e.g., α-myrcene vs. β-myrcene) when interpreting chromatographic data.

Q. How does this compound contribute to the chemotaxonomic classification of plant species?

this compound profiles vary significantly across plant genotypes and environmental conditions. For example, in Pinus caribaea, this compound levels correlate with altitude and rainfall, making it a chemotaxonomic marker . Researchers should combine terpene quantification with multivariate analyses (e.g., principal component analysis) to distinguish genetic vs. environmental influences on terpene expression .

Q. What analytical methods are most effective for quantifying this compound in complex biological samples?

GC-MS remains the gold standard for this compound quantification. However, researchers must optimize extraction protocols (e.g., hydrodistillation vs. solvent extraction) to account for matrix effects. For plant tissues, freeze-drying prior to extraction improves recovery rates. Include internal standards (e.g., limonene-d₃) to control for instrumental variability .

Q. What experimental models are commonly used to investigate this compound's pharmacological effects?

Preclinical studies predominantly use murine models to assess this compound’s sedative and analgesic properties. In vitro models (e.g., cancer cell lines like A549) evaluate its pro-apoptotic effects. Researchers should standardize dosing regimens (e.g., 50–200 mg/kg in mice) and control for terpene volatility in inhalation studies .

Q. How does this compound influence cannabinoid pharmacokinetics in mammalian systems?

this compound may enhance cannabinoid absorption by increasing cell membrane permeability. Experimental designs should incorporate co-administration studies with THC/CBD and measure plasma concentrations via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control for confounding variables like diet, as this compound-rich foods (e.g., mango) could alter results .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound's reported pro-apoptotic effects in cancer cells and its sedative properties in neurological studies?

Contradictions may arise from dose-dependent effects or tissue-specific interactions. For example, low doses (≤10 μM) show sedative effects via GABA modulation, while higher doses (≥50 μM) induce apoptosis in cancer cells. Researchers should conduct dose-response curves across multiple cell types and use transcriptomic profiling to identify signaling pathways .

Q. What methodological challenges exist in designing controlled human studies to evaluate this compound's behavioral effects?

Human trials face ethical and practical hurdles, such as isolating this compound’s effects from other terpenes/cannabinoids. Double-blind, placebo-controlled designs (e.g., using citrus-derived this compound to avoid cannabis stigma) are recommended. Pilot studies (N=10–20) can inform power analyses for larger trials, though funding constraints often limit sample sizes .

Q. What statistical approaches are optimal for analyzing synergistic interactions between this compound and cannabinoids in complex matrices?

Use factorial designs to test additive vs. synergistic effects. For example, apply this compound and THC individually and in combination, then analyze data using ANOVA with interaction terms. Isobolographic analysis can quantify synergy indices. Confounding variables (e.g., entourage effects) require stratification .

Q. How can researchers validate analytical methods for this compound quantification across different plant genotypes?

Method validation should include precision (intra-day/inter-day CV <15%), accuracy (spike recovery 85–115%), and robustness testing (varied column temperatures/flow rates). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially in novel plant species .

Q. What factors contribute to variability in reported terpene profiles across this compound studies using natural plant sources?

Variability stems from environmental factors (e.g., soil pH, light exposure), harvest timing, and post-harvest processing. Standardized protocols for sample collection (e.g., ISO 16128 for botanical extracts) and metadata reporting (e.g., GPS coordinates, storage conditions) are critical for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.